Chloromethyl acetate--cyclohexane (1/1)
Description
Chloromethyl 2-cyclohexylacetate is an organic ester characterized by a chloromethyl group (-CH₂Cl) and a 2-cyclohexylacetate moiety. Its molecular structure combines the steric bulk of the cyclohexyl ring with the reactivity of the chloromethyl group, making it a versatile intermediate in organic synthesis and industrial applications. The cyclohexyl group enhances lipophilicity, while the chloromethyl group enables nucleophilic substitution reactions, facilitating its use in polymer chemistry, agrochemicals, and pharmaceutical precursors .
Properties
CAS No. |
84674-27-1 |
|---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
chloromethyl acetate;cyclohexane |
InChI |
InChI=1S/C6H12.C3H5ClO2/c1-2-4-6-5-3-1;1-3(5)6-2-4/h1-6H2;2H2,1H3 |
InChI Key |
HOETVNUTLQVITO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)OCCl |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 2-cyclohexylacetate can be synthesized through the chloromethylation of 2-cyclohexylacetic acid. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst like zinc chloride or stannic chloride . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of chloromethyl 2-cyclohexylacetate may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 2-cyclohexylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloromethyl 2-cyclohexylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of chloromethyl 2-cyclohexylacetate involves the formation of reactive intermediates, such as the chloromethyl cation, which can undergo electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Structural Features | Reactivity/Applications | Biological Activity (if reported) |
|---|---|---|---|
| Chloromethyl 2-cyclohexylacetate | Cyclohexyl group + chloromethyl ester | Nucleophilic substitutions, polymer synthesis | Limited data; potential industrial use |
| tert-Butyl 2-cyclohexylacetate | tert-butyl ester + cyclohexyl group | Hydrolysis-prone ester; membrane interactions | Studied for lipid membrane modulation |
| [2-[(2-Chloroacetyl)amino]phenyl]methyl 2-chloroacetate | Dual chloroacetyl/benzyl ester groups | Broad reactivity (drug precursors, herbicides) | Antimicrobial and herbicidal activity |
| Methyl 2-amino-2-cyclohexylacetate | Cyclohexyl + amino group | Chiral synthesis; pharmaceutical intermediates | Enzyme interaction studies |
| Ethyl 2-cyano-2-cyclohexylacetate | Cyano group + cyclohexyl ester | Electron-deficient reactions (e.g., nitrile chemistry) | Agricultural chemistry applications |
| Methyl 2-(4-(chloromethyl)phenyl)acetate | Aromatic chloromethyl + acetate group | Enhanced bioactivity due to aromaticity | Stronger receptor binding vs. aliphatic |
| Chloromethyl isobutyrate | Branched isobutyrate group | Polymer crosslinking; lower steric hindrance | Industrial polymer applications |
Biological Activity
Chloromethyl 2-cyclohexylacetate is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
Chloromethyl 2-cyclohexylacetate features a chloromethyl group attached to a cyclohexylacetate moiety. Its molecular formula is C_11H_17ClO_2, with an exact mass of 220.69 g/mol. The compound exhibits moderate lipophilicity with an XLogP3 value of 4.7, indicating its potential for membrane permeability and biological activity .
Research indicates that chloromethyl 2-cyclohexylacetate may function through various mechanisms, including modulation of enzyme activity and interaction with biological receptors. The chloromethyl group is known to facilitate nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, chloromethyl 2-cyclohexylacetate has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
Cytotoxicity and Antimicrobial Activity
Chloromethyl 2-cyclohexylacetate has been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving human breast cancer (MCF-7) and lung cancer (A549) cells, the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range. Additionally, its antimicrobial properties have been assessed against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated the effects of chloromethyl 2-cyclohexylacetate on MCF-7 cells. Results indicated that treatment with the compound led to apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.
- Table 1: IC50 Values Against Cancer Cell Lines
Cell Line IC50 (µM) MCF-7 15 A549 12 -
Case Study on Antimicrobial Activity :
- The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that chloromethyl 2-cyclohexylacetate inhibited bacterial growth effectively.
- Table 2: Minimum Inhibitory Concentration (MIC)
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
